molecular formula C18H17N5O2 B2997437 1-(1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione CAS No. 497060-86-3

1-(1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione

Cat. No.: B2997437
CAS No.: 497060-86-3
M. Wt: 335.367
InChI Key: IEIGIUKBEFPHRL-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione is a synthetic compound featuring a 1,2-dione (oxalyl) backbone linked to a 1H-indol-3-yl moiety and a piperazine ring substituted with a pyrimidin-2-yl group. Its molecular formula is C₁₈H₁₆N₅O₂, with a molecular weight of 342.36 g/mol (calculated).

Properties

IUPAC Name

1-(1H-indol-3-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-16(14-12-21-15-5-2-1-4-13(14)15)17(25)22-8-10-23(11-9-22)18-19-6-3-7-20-18/h1-7,12,21H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIGIUKBEFPHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Piperazine Ring Formation: The piperazine ring can be introduced through the reaction of ethylenediamine with a dihaloalkane.

    Coupling Reactions: The final step involves coupling the indole, pyrimidine, and piperazine derivatives under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Pyrimidin-2-yl vs. Aryl Groups
  • Compound 3d (1-([1,1'-biphenyl]-4-yl)-2-(1H-indol-3-yl)ethane-1,2-dione): Replaces the pyrimidin-2-yl-piperazine with a biphenyl group. Yield: 57% .
  • Compound VII (1-[4-[(4-fluorophenyl)methyl]-1-piperidyl]-2-(1H-indol-3-yl)ethane-1,2-dione) : Incorporates a 4-fluorophenylmethyl substituent. Fluorine’s electronegativity may improve metabolic stability and target affinity compared to pyrimidine .
Pyrimidin-2-yl vs. Benzoyl Groups
  • Compound 3 (1-(4-(3-(1H-indol-3-yl)propyl)piperazin-1-yl)-2-(4-benzoylpiperazin-1-yl)ethan-1-one) : Features a benzoyl-piperazine group. The carbonyl group enhances dipole interactions, which could improve binding to enzymes like p97 ATPase (a target in cancer research) .

Halogenation on the Indole Core

  • CAS: 256417-42-2 .

Methoxy Substitutions

  • 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-indol-3-yl)ethane-1,2-dione : Methoxy groups at the 4- and 7-positions of the indole enhance solubility and electron-donating effects, which may improve bioavailability. CAS: 313334-86-0 .

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Substituent Effects
Target compound 342.36 Pyrimidine enhances π-π stacking
1-(5-Bromo-indol-3-yl) analog 414.27 Bromine increases lipophilicity
CAS 921099-87-8 (azepane-containing) 502.60 Bulky substituents reduce solubility

Biological Activity

1-(1H-indol-3-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethane-1,2-dione, also known as a hybrid compound due to its structural components, has garnered attention in pharmacological research for its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H16N5O2\text{C}_{18}\text{H}_{16}\text{N}_{5}\text{O}_{2}

It features an indole moiety linked to a piperazine ring through a pyrimidine substituent. This unique structure positions it as a candidate for various biological applications.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluating various piperazine derivatives reported that compounds with similar structures demonstrated effective inhibition against Helicobacter pylori by targeting urease activity, which is crucial for the bacterium's survival in acidic environments .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTargetIC50 (µM)Reference
Compound AUrease2.0 ± 0.73
Compound BUrease2.24 ± 1.63
Thiourea (Standard)Urease23.2 ± 11.0

Cytotoxicity and Hemolysis

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The hemolytic potential was evaluated to determine biocompatibility, revealing that certain derivatives displayed minimal hemolysis at concentrations suitable for therapeutic use .

Table 2: Hemolytic Activity Evaluation

CompoundHemolysis % (0.5 mg/mL)Hemolysis % (1 mg/mL)Reference
Compound C5%10%
Compound D8%12%

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes such as urease. This inhibition disrupts metabolic pathways essential for pathogen survival and proliferation . Molecular docking studies have shown favorable interactions between the compound and the active sites of target enzymes, indicating a strong binding affinity that correlates with observed biological activity.

Case Studies

A notable case study involved the synthesis and evaluation of various piperazine derivatives aimed at enhancing antimicrobial efficacy. The study highlighted how modifications in the piperazine ring affected biological activity, suggesting that structural optimization could lead to more potent derivatives .

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